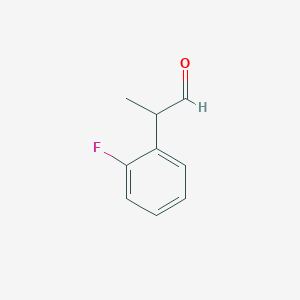

2-(2-Fluorophenyl)propanal

Description

2-(2-Fluorophenyl)propanal is an aromatic aldehyde featuring a fluorine atom at the ortho position of the phenyl ring and a propanal (aldehyde) group attached to the benzylic carbon. The ortho-fluorine substituent likely influences electronic and steric properties, enhancing stability or modulating reactivity compared to non-fluorinated or para/meta-substituted analogs.

Properties

CAS No. |

189445-62-3 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-(2-fluorophenyl)propanal |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3 |

InChI Key |

YBNBXDDQNRVUIN-UHFFFAOYSA-N |

SMILES |

CC(C=O)C1=CC=CC=C1F |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1F |

Synonyms |

Benzeneacetaldehyde, 2-fluoro-alpha-methyl-, (-)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Substituted Propanal Derivatives

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal ():

This compound replaces the fluorine atom with a prenyl (3-methylbut-2-en-1-yl) group. The bulky prenyl substituent may reduce electrophilicity at the aldehyde group compared to 2-(2-fluorophenyl)propanal due to steric hindrance. Additionally, the electron-donating nature of the prenyl group could decrease the phenyl ring's electron-withdrawing effect, altering reactivity in nucleophilic additions or oxidation reactions. The patent highlights its use as an aromatic ingredient, suggesting that fluorine substitution in 2-(2-fluorophenyl)propanal might enhance volatility or stability in fragrance applications .

Comparison with Fluorophenyl Ketones

1-(3-Fluorophenyl)-2-propanone (): This ketone differs in functional group (ketone vs. aldehyde) and fluorine position (meta vs. ortho). Aldehydes generally exhibit higher reactivity than ketones due to the lower steric hindrance and stronger electrophilicity of the carbonyl carbon. For instance, 2-(2-fluorophenyl)propanal may undergo faster oxidation to the corresponding carboxylic acid compared to the ketone. The ortho-fluorine could further polarize the aldehyde group, enhancing its susceptibility to nucleophilic attack .

Comparison with Fluorophenyl Alcohols

2-Phenyl-2-propanol (): This secondary alcohol has a hydroxyl group instead of an aldehyde. The alcohol’s higher boiling point (202°C vs. propanal’s typical ~49°C for non-fluorinated analogs) is attributed to hydrogen bonding. The fluorine in 2-(2-fluorophenyl)propanal may slightly increase its boiling point compared to non-fluorinated propanal due to dipole interactions, but it would still remain lower than alcohols .

Positional Isomerism: Ortho vs. Meta/Para Fluorine

lists 2-, 3-, and 4-fluorophenyl oxadiazoles, highlighting positional effects. Meta- and para-fluorine substituents, in contrast, exert primarily electronic effects (e.g., para-fluorine’s strong electron-withdrawing effect via resonance) without steric interference .

Atmospheric Reactivity: Propanal vs. Acetone

demonstrates that non-fluorinated propanal exhibits distinct atmospheric behavior compared to acetone, with slower degradation and less variability. Fluorination in 2-(2-fluorophenyl)propanal may further alter its atmospheric lifetime due to increased resistance to oxidation or photolysis, though this requires experimental validation .

Data Tables

Table 1: Physical Properties of Selected Fluorophenyl Compounds

Table 2: Reactivity and Stability Comparisons

Research Findings

- Structural Insights: X-ray crystallography of 2-(2-fluorobiphenyl-4-yl)propanohydrazide () reveals that fluorophenyl derivatives adopt planar configurations, with fluorine influencing crystal packing via weak intermolecular interactions. This suggests similar structural rigidity in 2-(2-fluorophenyl)propanal .

- Synthetic Utility : Fluorophenyl oxadiazoles and oxazoles () demonstrate the versatility of fluorinated intermediates in drug discovery, implying that 2-(2-fluorophenyl)propanal could serve as a precursor in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.